molecular formula C5H15NO3S B12719671 Ethanamine, N-ethyl-, methanesulfonate CAS No. 81506-50-5

Ethanamine, N-ethyl-, methanesulfonate

Cat. No.: B12719671
CAS No.: 81506-50-5
M. Wt: 169.25 g/mol
InChI Key: HMJCTELBDUTXPQ-UHFFFAOYSA-N
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Description

Ethanamine, N-ethyl-, methanesulfonate is an organic compound with the molecular formula C4H11NO3S. It is a derivative of ethanamine (ethylamine) where the nitrogen atom is bonded to an ethyl group and a methanesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, N-ethyl-, methanesulfonate can be synthesized through the reaction of ethanamine (ethylamine) with methanesulfonic acid. The reaction typically involves the following steps:

    Reaction Setup: Ethanamine is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Methanesulfonic Acid: Methanesulfonic acid is slowly added to the ethanamine solution while maintaining a low temperature to control the exothermic reaction.

    Stirring and Monitoring: The reaction mixture is stirred continuously, and the progress is monitored using techniques like thin-layer chromatography (TLC).

    Isolation and Purification: The product is isolated by removing the solvent under reduced pressure and purified using recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-ethyl-, methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions can produce corresponding sulfonates.

Scientific Research Applications

Ethanamine, N-ethyl-, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethanamine, N-ethyl-, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying proteins and nucleic acids, thereby affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: Similar to ethanamine, N-ethyl-, methanesulfonate, diethylamine is an amine with two ethyl groups attached to the nitrogen atom.

    Ethyl methanesulfonate: This compound is an ethyl ester of methanesulfonic acid and is commonly used as a chemical mutagen in genetic research.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of an amine and a methanesulfonate group. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse research and industrial applications.

Properties

CAS No.

81506-50-5

Molecular Formula

C5H15NO3S

Molecular Weight

169.25 g/mol

IUPAC Name

N-ethylethanamine;methanesulfonic acid

InChI

InChI=1S/C4H11N.CH4O3S/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4)

InChI Key

HMJCTELBDUTXPQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CS(=O)(=O)O

Origin of Product

United States

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